2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride
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Overview
Description
This compound, also known as 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1,3-thiazol-2-yl)propanoic acid, has a CAS Number of 1379862-69-7 . It has a molecular weight of 394.45 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C21H18N2O4S/c24-20(25)18(11-19-22-9-10-28-19)23-21(26)27-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-10,17-18H,11-12H2,(H,23,26)(H,24,25) . This code provides a detailed description of the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound is a powder at room temperature . Other physical and chemical properties such as solubility, melting point, and boiling point are not specified in the available resources.Scientific Research Applications
Synthesis and Antimicrobial Activity
One study delves into the synthesis of new pyridine derivatives, demonstrating the antimicrobial potential of compounds related to the given chemical structure. The research outlines the preparation of 2-amino substituted benzothiazoles and their subsequent transformation into carboxylic acids, demonstrating modest activity against bacteria and fungi. This suggests the broader applicability of such compounds in developing antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Fluorescence and Carbon Dots
Another area of application is in the development of carbon dots with high fluorescence quantum yields. A study showed that organic fluorophores derived from similar chemical structures are crucial for the fluorescence of carbon dots, indicating their utility in creating highly efficient fluorescent materials for various applications, including bioimaging and sensors (Shi et al., 2016).
Cathode-Modifying Layers for Solar Cells
Research on alcohol-soluble conjugated polymers incorporating pyridine has shown promising results in improving the efficiency of polymer solar cells. The pyridine group contributes to solubility and enhances the performance of these cells, showcasing the potential of similar compounds in renewable energy technologies (Chen et al., 2017).
Protection of Hydroxy-Groups in Synthesis
The fluoren-9-ylmethoxycarbonyl (Fmoc) group, part of the chemical name provided, is recognized for its role in protecting hydroxy-groups during synthesis. This protection strategy is particularly valuable in peptide synthesis, allowing for the selective removal of the Fmoc group without disturbing other sensitive groups in the molecule, demonstrating its significance in synthetic chemistry (Gioeli & Chattopadhyaya, 1982).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, eye irritation, and respiratory irritation . Precautionary statements include recommendations for avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]-4-methyl-1,3-thiazole-5-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S.ClH/c1-14-21(23(27)28)31-22(25-14)15-10-11-26(12-15)24(29)30-13-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20;/h2-9,15,20H,10-13H2,1H3,(H,27,28);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMNXJXDKGFGQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2CCN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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